molecular formula C15H22N2O2 B13988398 4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one CAS No. 66842-72-6

4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one

Cat. No.: B13988398
CAS No.: 66842-72-6
M. Wt: 262.35 g/mol
InChI Key: YVRHPUSRCNBYDN-UHFFFAOYSA-N
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Description

5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7,9-tetramethyl- is a complex organic compound belonging to the indole derivatives family. Indole derivatives are significant due to their presence in various natural products and drugs, playing crucial roles in cell biology and exhibiting a wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of indole derivatives, including 5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7,9-tetramethyl-, often involves multi-step processes. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with aldehydes or ketones under acidic conditions . For this specific compound, the synthesis might include additional steps to introduce the hydroxy and tetramethyl groups.

Industrial Production Methods

Industrial production of such complex molecules typically involves optimizing the synthetic route for higher yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography .

Chemical Reactions Analysis

Types of Reactions

Indole derivatives undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of indole derivatives typically yields oxindoles, while reduction can produce tetrahydroindoles .

Scientific Research Applications

5H-pyrido[3,4-b]indol-5-one, 1,2,3,4,6,7,8,9-octahydro-4-hydroxy-2,7,7,9-tetramethyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to multiple receptors and enzymes, influencing various biological processes. The exact mechanism may vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    Indole: The parent compound of many derivatives.

    Oxindole: An oxidized form of indole.

    Tetrahydroindole: A reduced form of indole.

Properties

CAS No.

66842-72-6

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

4-hydroxy-2,7,7,9-tetramethyl-3,4,6,8-tetrahydro-1H-pyrido[3,4-b]indol-5-one

InChI

InChI=1S/C15H22N2O2/c1-15(2)5-9-13(11(18)6-15)14-10(17(9)4)7-16(3)8-12(14)19/h12,19H,5-8H2,1-4H3

InChI Key

YVRHPUSRCNBYDN-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(=O)C1)C3=C(N2C)CN(CC3O)C)C

Origin of Product

United States

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